1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206608-03-7
VCID: VC2793988
InChI: InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H
SMILES: CCC(C1=C(C=C(C=C1)C)F)N.Cl
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride

CAS No.: 2206608-03-7

Cat. No.: VC2793988

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride - 2206608-03-7

Specification

CAS No. 2206608-03-7
Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
IUPAC Name 1-(2-fluoro-4-methylphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)6-9(8)11;/h4-6,10H,3,12H2,1-2H3;1H
Standard InChI Key GERVBJOWXYLYMF-UHFFFAOYSA-N
SMILES CCC(C1=C(C=C(C=C1)C)F)N.Cl
Canonical SMILES CCC(C1=C(C=C(C=C1)C)F)N.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

The chemical structure of 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride consists of a phenyl ring substituted with fluorine at position 2 and a methyl group at position 4. This ring is attached to a propylamine chain, with the nitrogen atom protonated and paired with a chloride counterion. While structurally related to compounds like 2-Fluoro-1-(4-methylphenyl)propan-1-amine , it differs in the positioning of substituents, with the fluorine located on the phenyl ring rather than on the propyl chain.

The expected molecular formula would be C₁₀H₁₄FN·HCl, with an approximate molecular weight of 203.68 g/mol (calculated as 167.22 g/mol for the free base plus 36.46 g/mol for HCl). This structure creates a unique electronic and steric environment that influences its physical, chemical, and potentially biological properties.

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidCommon state for amine hydrochloride salts
ColorWhite to off-whiteTypical for pure amine hydrochloride salts
SolubilitySoluble in water and polar solventsHCl salt formation enhances water solubility
Melting PointLikely >150°CCharacteristic of similar amine hydrochlorides
StabilityStable under normal conditionsHCl salts generally show improved stability
pKaApproximately 8-10Typical range for protonated primary amines
LogPApproximately 2-3Estimated from the structure's lipophilicity

The conversion to a hydrochloride salt significantly enhances the compound's water solubility compared to its free base form, making it potentially more suitable for various applications, particularly in pharmaceutical formulations where aqueous solubility is often crucial.

Synthesis and Manufacturing

Critical Parameters in Synthesis

Based on research with similar compounds, several factors significantly influence the successful synthesis of fluorinated amine derivatives:

ParameterImpact on SynthesisOptimization Strategy
Reagent Addition OrderCan significantly affect reaction outcome and yieldSequential addition with precise timing
Coupling Reagent QuantityInsufficient amounts lead to incomplete conversionAdditional equivalents (e.g., 2.5 equiv total of EDC) improve conversion
Mixing ProtocolInadequate mixing results in poor conversionImplement proper mixing techniques to ensure homogeneity
Solvent SelectionImpacts solubility, reactivity, and product isolationChoose based on reagent compatibility and desired salt formation
Counterion SelectionDifferent salt forms show varying reactivity and propertiesHCl salts typically offer good stability and crystallinity

Research on similar coupling reactions found that "an additional equivalent of EDC at the start of the reaction (to give 2.5 equiv total) was sufficient to push the majority of reactions to full conversion" . This highlights the importance of reagent stoichiometry in achieving optimal yields.

Purification and Characterization

Purification of fluorinated amine hydrochlorides typically involves recrystallization from suitable solvent systems. For related compounds, recrystallization from ethanol has been employed successfully . Other potential methods include:

  • Column chromatography for the free base, followed by salt formation

  • Preparative HPLC for high-purity requirements

  • Precipitation by solvent addition to a concentrated solution

Characterization would typically include multiple analytical techniques:

  • ¹H and ¹³C NMR spectroscopy to confirm structure

  • Mass spectrometry for molecular weight verification

  • Elemental analysis to confirm composition

  • FTIR spectroscopy to identify functional groups

  • X-ray crystallography for absolute structure determination

Benefit of FluorinationMechanismImpact on Drug Development
Metabolic StabilityBlocking sites of oxidative metabolismExtended half-life, reduced dosing frequency
Enhanced Binding AffinityElectronic effects modifying ligand-receptor interactionsImproved potency at target receptors
Altered LipophilicityModification of partition coefficientOptimized membrane permeability
Bond StrengthC-F bonds are stronger than C-H bondsResistance to metabolic degradation

Research on structurally related compounds has revealed activity at dopamine receptors, particularly D2 and D3 subtypes . The table below presents binding affinity data for related compounds:

CompoundD2L Ki (nM)D3 Ki (nM)D2L/D3 Selectivity RatioReference
(−)-5-OH-DPAT58.8 ± 11.01.36 ± 0.2843.2
D-264264 ± 400.92 ± 0.23253
(−)- 9a (D-519)233 ± 291.42 ± 0.38164
9b (D-490)1329 ± 1823.50 ± 0.73380

While these compounds differ structurally from 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride, they provide context for the potential pharmacological properties of fluorinated amine derivatives in the dopaminergic system.

Synthetic Intermediates

Fluorinated amine derivatives serve as valuable building blocks in synthetic organic chemistry. The presence of both a reactive amine group and a fluorinated aromatic ring makes compounds like 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride potentially useful in various transformations:

  • Amide coupling reactions to prepare larger structures, similar to those described in search result

  • Formation of urea derivatives, similar to compounds mentioned in search result

  • Alkylation or acylation of the amine functionality

  • Use as a building block in the synthesis of complex pharmaceuticals

The strategic position of the fluorine atom can also direct subsequent functionalization of the aromatic ring, potentially enabling regioselective transformations that would be challenging with non-fluorinated analogs.

Research Tools and Reference Standards

Structure-Activity Relationships

Impact of Structural Features

The position and nature of substituents on the phenyl ring and the propylamine chain significantly influence the physical, chemical, and potential biological properties of compounds like 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride:

Structural FeatureEffect on PropertiesPotential Impact on Activity
Fluoro at position 2Electronic withdrawing effect; ortho-directingMay create specific electronic effects influencing receptor binding
Methyl at position 4Electron-donating; increases lipophilicityCould affect hydrophobic interactions with biological targets
Propylamine chainProvides flexibility and basicityOffers hydrogen bonding capabilities for receptor interaction
Hydrochloride saltEnhances water solubility; provides crystallinityImproves bioavailability in physiological environments

These structural features create a unique three-dimensional shape and electronic distribution that would determine the compound's ability to interact with potential biological targets or participate in chemical reactions.

Comparison with Related Compounds

While 1-(2-Fluoro-4-methyl-phenyl)-propylamine, hydrochloride has a distinct structure, comparing it with related compounds provides insights into its potential properties:

CompoundStructural DifferenceEffect on PropertiesReference
2-Fluoro-1-(4-methylphenyl)propan-1-amineF on propyl chain vs. phenyl ringDifferent electronic distribution; altered reactivity
Piperazine derivatives in PROTACsCyclic amine vs. primary amineDifferent basicity and conformational flexibility
Fluorinated drug candidatesVarious substitution patternsStructure-dependent pharmacological profiles
D2/D3 receptor agonistsComplex polycyclic structuresSpecific receptor binding properties

These comparisons highlight how subtle structural variations can lead to significant differences in physical, chemical, and biological properties, underscoring the importance of precise structural characterization in understanding structure-function relationships.

Hazard TypePotential ConcernsRecommended Precautions
Skin ContactIrritation, potential sensitizationWear protective gloves; wash thoroughly after handling
Eye ContactIrritation, possible corneal damageUse safety glasses with side shields or goggles
InhalationRespiratory tract irritationUse in well-ventilated area; respiratory protection if needed
IngestionSystemic toxicity, GI irritationDo not eat, drink, or smoke when using this product
Chemical ReactivityMay react with strong oxidizing agentsStore away from incompatible materials

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